molecular formula C6H10F3NO B15279072 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine

1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine

Cat. No.: B15279072
M. Wt: 169.14 g/mol
InChI Key: FPMRHGQYAPFPKQ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine is a compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a cyclopropanamine moiety

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine typically involves multiple steps:

    Synthetic Routes: The preparation begins with the formation of the trifluoromethyl group, which is introduced through a reaction involving trifluoroacetic acid and methanol. This is followed by the cyclopropanation of the intermediate product.

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: On an industrial scale, the production involves the use of specialized equipment to handle the reactive intermediates and ensure safety and efficiency.

Chemical Reactions Analysis

1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.

Scientific Research Applications

1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved include signal transduction pathways, where the compound can act as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane and 1,2,2-Trifluoro-2-hydroxy-1-trifluoromethylethanesulfonic acid share some structural similarities.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

1-(2,2,2-trifluoro-1-methoxyethyl)cyclopropan-1-amine

InChI

InChI=1S/C6H10F3NO/c1-11-4(6(7,8)9)5(10)2-3-5/h4H,2-3,10H2,1H3

InChI Key

FPMRHGQYAPFPKQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1(CC1)N)C(F)(F)F

Origin of Product

United States

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